1-(2-Fluorophenyl)propane-2-sulfonyl chloride
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Overview
Description
1-(2-Fluorophenyl)propane-2-sulfonyl chloride is an organosulfur compound that features a sulfonyl chloride functional group attached to a propane chain, which is further substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)propane-2-sulfonyl chloride can be synthesized through the reaction of 1-(2-fluorophenyl)propane-2-sulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)propane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfonyl fluoride under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis or oxidation.
Scientific Research Applications
1-(2-Fluorophenyl)propane-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules, including polymers and advanced materials.
Chemical Biology: It is utilized in the study of enzyme inhibitors and other biologically active compounds.
Materials Science: The compound is used in the development of functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)propane-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)propane-2-sulfonyl chloride
- 1-(2-Bromophenyl)propane-2-sulfonyl chloride
- 1-(2-Methylphenyl)propane-2-sulfonyl chloride
Comparison: 1-(2-Fluorophenyl)propane-2-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits different reactivity and selectivity in chemical reactions. The fluorine atom can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H10ClFO2S |
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Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-(2-fluorophenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO2S/c1-7(14(10,12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI Key |
GDNVCAQQELVYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1F)S(=O)(=O)Cl |
Origin of Product |
United States |
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